molecular formula C8H9Cl B146410 4-Chloro-o-xylene CAS No. 615-60-1

4-Chloro-o-xylene

Cat. No. B146410
CAS RN: 615-60-1
M. Wt: 140.61 g/mol
InChI Key: HNQLMBJUMVLFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-o-xylene is a chlorinated derivative of xylene, a compound with two methyl groups attached to a benzene ring. While the provided papers do not directly discuss 4-Chloro-o-xylene, they do provide insights into related chemical reactions and compounds that can help infer some aspects of its chemistry.

Synthesis Analysis

The synthesis of chlorinated xylenes can involve catalytic processes. For instance, strong organic acids have been used as catalysts for the chloromethylation of m-xylene, leading to products such as chloromethyl-2,4-dimethylbenzene and 1,3-bis(chloromethyl)-4,6-dimethylbenzene . Although this paper focuses on m-xylene, similar catalytic methods could potentially be applied to the synthesis of 4-Chloro-o-xylene by adjusting the position of chlorination.

Molecular Structure Analysis

The molecular structure of chlorinated xylenes is characterized by the presence of chlorine and methyl groups attached to a benzene ring. The paper discussing the solid-state photoisomerization of perchloro-p-xylene to perchloro-1-methyl-1,3,6-cycloheptatriene provides insights into the structural dynamics of chlorinated xylenes under specific conditions . The molecular geometry of these compounds can influence their reactivity and the types of reactions they can undergo.

Chemical Reactions Analysis

Chlorinated xylenes can undergo various chemical reactions, including photoisomerization and dechlorination, as seen in the synthesis of perchloroheptafulvene from perchloro-p-xylene . These reactions can lead to significant structural changes, such as ring expansion and the formation of new compounds. The reactivity of 4-Chloro-o-xylene would likely be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated xylenes are influenced by their molecular structure. The presence of chlorine and methyl groups affects properties such as boiling point, density, and solubility. While the papers provided do not directly discuss the properties of 4-Chloro-o-xylene, they do mention the characterization of related compounds using techniques like FT-IR and NMR spectroscopy, which are essential for determining such properties .

Scientific Research Applications

Surface Treatment for Organic Field-Effect Transistors (OFETs)

4-Chloro-o-xylene, as Poly(chloro-p-xylene) or Parylene-C, is utilized as a polymer gate dielectric in OFETs. Although it possesses beneficial properties like high dielectric strength and mechanical flexibility, its hydrophobic and rough surface can hinder the growth of semiconductor molecules. Various surface treatment methods involving organic and polymer materials have been explored to improve the surface characteristics, thus enhancing the performance and stability of OFETs under stress conditions (Li et al., 2019).

Flexible OFETs with Parylene-C Gate Dielectrics

In the pursuit of developing highly stable flexible OFETs, Parylene-C has been identified as a promising polymeric insulating material. Challenges related to its hydrophobic and rough surfaces have been addressed by applying a blend of materials, thus enhancing the growth of organic semiconductor crystals and reducing interface traps. This innovation holds potential for practical applications in flexible OFETs that exhibit stability and performance (Hyeok‐jin Kwon et al., 2019).

Safety And Hazards

4-Chloro-o-xylene is considered hazardous. It is combustible and can cause skin and eye irritation. It may also cause respiratory irritation. It is harmful in contact with skin or if inhaled .

properties

IUPAC Name

4-chloro-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQLMBJUMVLFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210470
Record name 4-Chloro-o-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or light yellow liquid; [Alfa Aesar MSDS]
Record name 4-Chloro-o-xylene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20025
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.84 [mmHg]
Record name 4-Chloro-o-xylene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20025
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4-Chloro-o-xylene

CAS RN

615-60-1
Record name 4-Chloro-1,2-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-o-xylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-o-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-o-xylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLORO-O-XYLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO24WAW04Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-o-xylene
Reactant of Route 2
4-Chloro-o-xylene
Reactant of Route 3
4-Chloro-o-xylene
Reactant of Route 4
4-Chloro-o-xylene
Reactant of Route 5
Reactant of Route 5
4-Chloro-o-xylene
Reactant of Route 6
Reactant of Route 6
4-Chloro-o-xylene

Citations

For This Compound
55
Citations
SB Kumar, AP Singh - Journal of Catalysis, 1994 - Elsevier
… The most acidic HK–L gave lower para selectivity for 4-Chloro-o-xylene compared with other … structure may be the factors responsible for the greater para selectivity (4chloro-o-xylene). …
Number of citations: 17 www.sciencedirect.com
LE Hinkel, EE Ayling, TM Walters - Journal of the Chemical Society …, 1934 - pubs.rsc.org
… Chem., 1891, 43, 257, record mp 73" for the compound, obtained by nitration of 4-chloro-o-xylene, which they considered to be 5-chloro-4-nitro-o-xylene, but which was probably a …
Number of citations: 0 pubs.rsc.org
LE Hinkel, EE Ayling, TM Walters - Journal of the Chemical Society …, 1934 - pubs.rsc.org
… be formed through the 3- and the 4-chloro-o-xylene respectively. The latter two compounds are … Chlorination of 3- and 4-chloro-o-xylene yielded only 3 : 4- and 4 : 5-dichloro-o-xylene …
Number of citations: 2 pubs.rsc.org
M Lim, SK Lee - Chemical Physics Letters, 2018 - Elsevier
… the corona discharge of 4-chloro-o-xylene. The corona discharge of 4-chloro-o-xylene [E] can … The precursor 4-chloro-o-xylene produces the 4-chloro-2-methylbenzyl [F] and 5-chloro- 2-…
Number of citations: 3 www.sciencedirect.com
JB Greaux, MJ Lambert, JA Joens - Journal of inclusion phenomena and …, 1992 - Springer
… -m-xylene (97%), 2-chloro-p-xylene (99%), 4-chloro-o-xylene (90%), and 2,4,5,6-tetrachloro-m… 3,4-Dichlorotoluene and 4-chloro-o-xylene were further purified by recrystallization at low …
Number of citations: 4 link.springer.com
AS Dey, A Rosowsky, EJ Modest - The Journal of Organic …, 1970 - ACS Publications
… commercial batch of ''4-chloro-o-xylene” (K & K Laboratories, Inc., Plainview, NY) was subjected to bromination and treatment … Analysis of the starting 4-chloro-o-xylene by nmr …
Number of citations: 7 pubs.acs.org
P KOVACIC, C WU - The Journal of Organic Chemistry, 1961 - ACS Publications
… The o-xylene-ferric chloride reaction afforded only small quantities of 4-chloro-oxylene and high-boiling oilin addition to a large amount of black, ether-soluble solid. 4-Chloro-oxylene …
Number of citations: 30 pubs.acs.org
WE Coleman, JW Munch, RW Slater… - … science & technology, 1983 - ACS Publications
Optimization of a HERL-designed 1-L closed-loop-stripping (CLS) system, usingvariations of sample water bath temperatures and purging times, was accomplished by spiking five 1-…
Number of citations: 38 pubs.acs.org
T Schareina, A Zapf, A Cotté, M Gotta… - Advanced Synthesis & …, 2010 - Wiley Online Library
… Initial studies focused on the alkoxycarbonylation of 4-chloro-o-xylene with butyl formate in NMP, which constitutes a challenging model reaction due to the deactivation of the …
Number of citations: 70 onlinelibrary.wiley.com
RD Voyksner, JR Hass, MM Bursey… - Analytical …, 1983 - ACS Publications
… 28.3 4-chloro-o-xylene … -19-9; -chloro-p-xylene, 104-82-5; 2chloro-p-xylene, 95-72-7; 4-chloro-o-xylene, 615-60-1; m-dichlorobenzene, 541-73-1; o-dichlorobenzene, 95-50-1; p-dichloro…
Number of citations: 10 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.